molecular formula C8H9NaO3S B7976378 sodium;2-phenylethanesulfonate

sodium;2-phenylethanesulfonate

Cat. No.: B7976378
M. Wt: 208.21 g/mol
InChI Key: CFVUYTFLYMKIAG-UHFFFAOYSA-M
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Description

Sodium 2-phenylethanesulfonate is an aromatic sulfonate compound characterized by a phenyl group attached to an ethanesulfonate backbone. It is primarily utilized in organic synthesis, particularly in reactions involving indole derivatives. For example, in the oligomerization of indole molecules, sodium 2-phenylethanesulfonate acts as a structural component in products formed through reactions with indole-5-carboxylic acid and other indole units . The compound’s reactivity is influenced by substituents on the indole moiety: reactions with carbonyl or nitrile-functionalized indoles yield products at up to 30%, whereas halogenated indoles exhibit significantly lower reactivity (e.g., products 7e and 7f in Table 1 of ). These findings highlight its role in facilitating complex molecular assemblies, though its isolation and standalone properties remain less documented in the provided evidence.

Properties

IUPAC Name

sodium;2-phenylethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3S.Na/c9-12(10,11)7-6-8-4-2-1-3-5-8;/h1-5H,6-7H2,(H,9,10,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFVUYTFLYMKIAG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CCS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “sodium;2-phenylethanesulfonate” involves several steps, including the use of specific reagents and catalysts under controlled conditions. The exact synthetic route may vary depending on the desired purity and yield. Commonly, the synthesis involves the formation of intermediate compounds, which are then converted into the final product through a series of chemical reactions.

Industrial Production Methods: In industrial settings, the production of compound “this compound” is typically carried out in large-scale reactors. The process involves the use of high-purity raw materials and advanced techniques to ensure consistent quality and high yield. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and controlled to optimize the production process.

Chemical Reactions Analysis

Types of Reactions: Compound “sodium;2-phenylethanesulfonate” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by different reagents and catalysts, depending on the desired outcome.

Common Reagents and Conditions:

    Oxidation Reactions: Typically involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction Reactions: Often utilize reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution Reactions: Can be carried out using nucleophiles or electrophiles, depending on the nature of the substituent being introduced.

Major Products Formed: The major products formed from these reactions vary based on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound.

Scientific Research Applications

Compound “sodium;2-phenylethanesulfonate” has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in various organic synthesis reactions and as a catalyst in certain chemical processes.

    Biology: Plays a role in biochemical assays and as a probe in molecular biology studies.

    Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of compound “sodium;2-phenylethanesulfonate” involves its interaction with specific molecular targets and pathways. It may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Properties of Sodium 2-Phenylethanesulfonate and Analogous Sulfonates

Compound Name CAS Number Molecular Formula Functional Groups Applications Key Research Findings
Sodium 2-phenylethanesulfonate N/A* C₈H₉NaO₃S Phenyl, sulfonate Organic synthesis (indole oligomerization) Yields up to 30% in reactions with carbonyl/nitrile indoles; low reactivity with halogenated indoles .
Sodium naphthalene-2-sulphonate 532-02-5 C₁₀H₇NaO₃S Naphthyl, sulfonate General industrial uses Classified under REACH (EC 1907/2006); no specific hazard warnings .
Sodium 2-sulfanylethanesulfonate 19767-45-4 C₂H₅NaO₃S₂ Sulfhydryl (-SH), sulfonate Pharmaceuticals (antioxidant/detox) ≥95% assay purity; antioxidant properties noted in biomedical contexts .
Sodium hydroxyethyl sulfonate 1562-00-1 C₂H₅NaO₄S Hydroxy (-OH), sulfonate Surfactants, detergents High hydrophilicity due to -OH group; molar mass 148.11 g/mol .
Sodium 1-heptanesulfonate 22767-50-6 C₇H₁₅NaO₃S Aliphatic chain, sulfonate Chromatography, ion-pairing agents Monohydrate form available; lower aromaticity enhances water solubility .
Disodium mono(2-ethylhexyl) sulfosuccinate N/A C₁₂H₂₀Na₂O₇S Branched alkyl, sulfonate Surfactants, emulsifiers ≥99% purity grades available; used in USP reference standards .

Reactivity and Application Insights

Aromatic vs. Aliphatic Sulfonates

  • Sodium 2-phenylethanesulfonate : The phenyl group confers aromatic stability, making it suitable for electrophilic substitution reactions in organic synthesis. However, bulky substituents (e.g., halogens) reduce reactivity .
  • Aliphatic sulfonates (e.g., sodium 1-heptanesulfonate) : Linear alkyl chains improve water solubility and reduce aggregation, favoring use in aqueous-phase applications like chromatography .

Functional Group Effects

  • Sulfhydryl group (Sodium 2-sulfanylethanesulfonate) : The -SH group enables redox activity, supporting antioxidant and metal-chelating applications .
  • Hydroxy group (Sodium hydroxyethyl sulfonate) : Enhances hydrophilicity and hydrogen-bonding capacity, ideal for surfactant formulations .

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